N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide
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Overview
Description
N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative.
Amidation Reactions: Introducing the benzamido group through amidation reactions.
Methylation: Adding the methyl group to the benzamide structure.
Final Coupling: Combining the intermediate compounds under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Synthesis: For higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential use in drug development or as a therapeutic agent.
Industry: In the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-aminobenzamido)benzamide: Similar structure but with an amino group instead of the N-methylacetimidamido group.
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetamido)benzamido)benzamide: Similar structure but with a different amide group.
Uniqueness
N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-4-10-20(19(12-14)23(31)28-21-11-7-17(24)13-26-21)27-22(30)16-5-8-18(9-6-16)29(3)15(2)25/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXXIZJSVHLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C(=N)C)C(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333126-80-9 |
Source
|
Record name | N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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